4-Acetyl-4-propylcyclohexan-1-one
Description
4-Acetyl-4-propylcyclohexan-1-one is a substituted cyclohexanone derivative featuring both acetyl (-COCH₃) and propyl (-C₃H₇) groups at the 4-position of the cyclohexane ring. Its molecular formula is C₁₁H₁₈O₂, with a calculated molecular weight of 182.26 g/mol.
Properties
CAS No. |
76921-64-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-acetyl-4-propylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-6-11(9(2)12)7-4-10(13)5-8-11/h3-8H2,1-2H3 |
InChI Key |
JPCWHJLFXWFUSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC(=O)CC1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-4-propylcyclohexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- Cyclohexane is treated with acetyl chloride and aluminum chloride.
- The reaction mixture is stirred at a low temperature to prevent side reactions.
- The product is then purified through distillation or recrystallization.
Another method involves the oxidation of 4-propylcyclohexanol to form the ketone. This can be done using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of heterogeneous catalysts and automated reactors can optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-4-propylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-4-propylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-4-propylcyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and pain perception .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Cyclohexanone Derivatives
The following compounds share structural similarities with 4-acetyl-4-propylcyclohexan-1-one:
- 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one : Contains a methyl group and a pyrrolidinyl substituent at the 4-position.
- 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) : A bicyclic compound with propyl and vinyl groups.
- trans-4’-Pentylbi(cyclohexan)-4-one: A bicyclohexanone derivative with a pentyl chain.
- 4-Isopropylcyclohex-2-en-1-one: Features an isopropyl group and an unsaturated cyclohexenone ring.
- 4-Methylcyclohexan-1-one : A simpler analogue with a single methyl substituent.
Physicochemical Properties
The acetyl and propyl groups in this compound increase its molecular weight and hydrophobicity compared to simpler derivatives. Key comparisons include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| This compound | Not available | C₁₁H₁₈O₂ | 182.26 | Acetyl, Propyl |
| 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one | 2095410-37-8 | C₁₁H₁₉NO | 181.27 | Methyl, Pyrrolidinyl |
| 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) | Not available | C₁₇H₂₈ | 232.41 | Propyl, Vinyl (bicyclic) |
| trans-4'-Pentylbi(cyclohexan)-4-one | 84868-02-0 | C₁₇H₃₀O | 250.40 | Pentyl (bicyclic) |
| 4-Isopropylcyclohex-2-en-1-one | 2158-61-4 | C₉H₁₄O | 138.21 | Isopropyl (unsaturated ring) |
| 4-Methylcyclohexan-1-one | 589-92-4 | C₇H₁₂O | 112.17 | Methyl |
Research and Application Contexts
- This compound : Likely used in organic synthesis due to its reactive ketone and acetyl groups.
- 4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one : Employed in pharmaceutical research for heterocyclic compound synthesis .
- Bicyclic derivatives (e.g., 4-propyl-4’-vinyl) : Utilized in materials science for polymer or ligand development .
Key Research Findings
- Simpler analogues like 4-methylcyclohexan-1-one are foundational in fragrance and solvent industries, highlighting the versatility of substituted cyclohexanones .
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